molecular formula C21H21ClN4O3S B11229195 N-(5-chloro-2-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(5-chloro-2-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11229195
M. Wt: 444.9 g/mol
InChI Key: QHQGUFPURANSLZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic rings, triazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 5-chloro-2-methylaniline, 3,4-dihydro-2H-1,5-benzodioxepin, and 4-methyl-1,2,4-triazole. The synthesis could involve steps such as:

    Nitration and Reduction: Nitration of 5-chloro-2-methylaniline followed by reduction to obtain the corresponding amine.

    Cyclization: Formation of the benzodioxepin ring through cyclization reactions.

    Triazole Formation: Synthesis of the triazole ring via cyclization of appropriate precursors.

    Coupling Reactions: Coupling of the triazole and benzodioxepin intermediates with the amine derivative to form the final compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the triazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, N-(5-chloro-2-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific applications. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazole derivatives, benzodioxepin-containing molecules, and sulfanyl-substituted acetamides. Examples include:

  • 1,2,4-Triazole derivatives with antimicrobial properties.
  • Benzodioxepin derivatives used in pharmaceuticals.
  • Sulfanyl-substituted acetamides with various biological activities.

Uniqueness

What sets N-(5-chloro-2-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide apart is its unique combination of functional groups, which might confer distinct chemical and biological properties. Its structure allows for diverse interactions and modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H21ClN4O3S

Molecular Weight

444.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H21ClN4O3S/c1-13-4-6-15(22)11-16(13)23-19(27)12-30-21-25-24-20(26(21)2)14-5-7-17-18(10-14)29-9-3-8-28-17/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,23,27)

InChI Key

QHQGUFPURANSLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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